

Triphosgene: A Technical Guide to a Versatile Phosgene Substitute

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triphosgene

Cat. No.: B027547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Triphosgene, chemically known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more manageable alternative to the highly toxic and gaseous phosgene.^{[1][2]} Its utility as a versatile reagent in organic synthesis has made it an invaluable tool in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides an in-depth overview of **triphosgene**, including its chemical structure, properties, synthesis, key applications with experimental protocols, and essential safety information.

Core Concepts and Chemical Structure

Triphosgene is an organochlorine compound with the chemical formula $C_3Cl_6O_3$.^{[1][3]} Structurally, it is a carbonate ester flanked by two trichloromethyl groups.^[4] At room temperature, it is a white crystalline solid with an odor similar to phosgene.^{[3][5]} A key chemical property of **triphosgene** is its thermal decomposition above 200 °C and its reaction in the presence of nucleophiles or moisture to generate three equivalents of phosgene in situ.^{[1][6][7]} This controlled release allows for the convenient use of phosgene's reactivity without the hazards of handling the gas directly.^{[2][7]}

The chemical structure of **triphosgene** is depicted below:

Figure 1: Chemical Structure of **Triphosgene** (BTC).

Physicochemical and Spectroscopic Data

A summary of key quantitative data for **triphosgene** is presented below for easy reference.

Table 1: Physical and Chemical Properties of **Triphosgene**

Property	Value	References
IUPAC Name	Bis(trichloromethyl) carbonate	[1][8]
Synonyms	BTC, Solid Phosgene	[2][3]
CAS Number	32315-10-9	[1]
Molecular Formula	C ₃ Cl ₆ O ₃	[3]
Molar Mass	296.75 g/mol	[3][8]
Appearance	White to off-white crystalline solid	[1][3]
Melting Point	78 - 83 °C	[1][3][9]
Boiling Point	203 - 206 °C (decomposes)	[1][3]
Density	1.780 g/cm ³	[1][4]
Solubility	Soluble in dichloromethane, THF, toluene, hexane. Reacts with water.	[1][3][10]

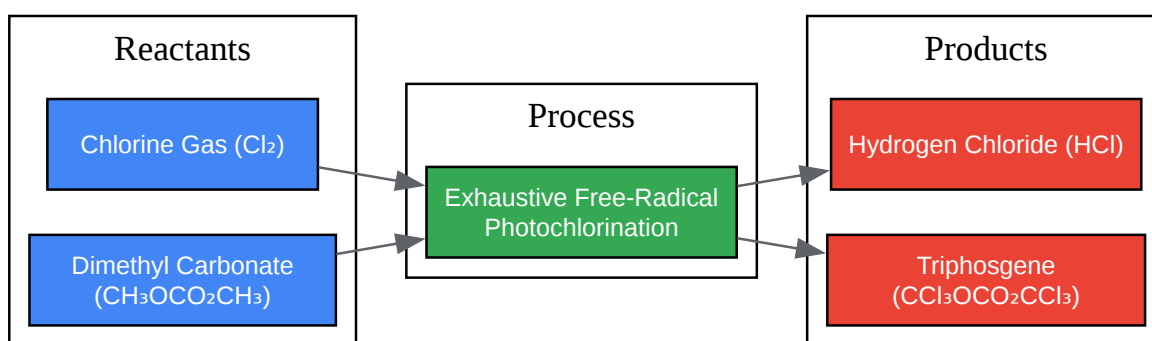
Table 2: Spectroscopic Data for **Triphosgene**

Spectroscopic Data	Characteristic Peaks	References
Infrared (IR)	1832 cm ⁻¹ (C=O stretch); 1178, 967, 945 cm ⁻¹ (C-O stretch)	[11]
¹³ C NMR	140.9 ppm (C=O), 108.0 ppm (-CCl ₃)	[11]

Synthesis of Triphosgene

Triphosgene is commercially available but can be synthesized in the laboratory. The standard industrial preparation involves the exhaustive free-radical photochlorination of dimethyl carbonate.[1][2][11]

The overall synthesis reaction is as follows: $\text{CH}_3\text{OCO}_2\text{CH}_3 + 6 \text{Cl}_2 \rightarrow \text{CCl}_3\text{OCO}_2\text{CCl}_3 + 6 \text{HCl}$ [1]

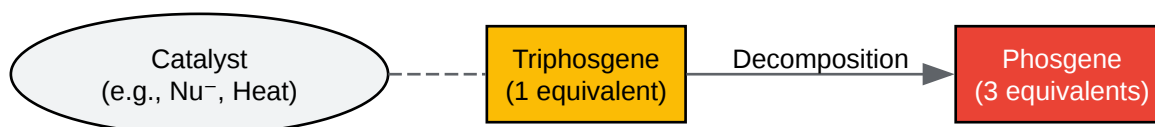


[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow for **Triphosgene**.

Mechanism of Action: Decomposition to Phosgene

The synthetic utility of **triphosgene** stems from its ability to act as a solid source of phosgene. In the presence of a nucleophile or catalyst (e.g., chloride ions), one molecule of **triphosgene** decomposes to yield three molecules of phosgene, with diphosgene as a detectable intermediate.[6][7]



[Click to download full resolution via product page](#)

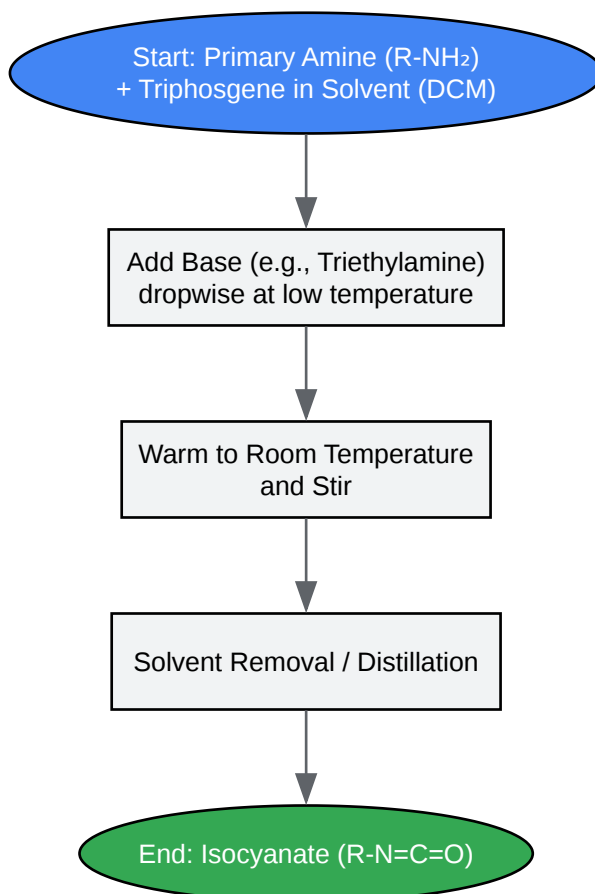
Figure 3: Decomposition of **Triphosgene** to Phosgene.

Applications and Experimental Protocols

Triphosgene is a versatile reagent for a multitude of chemical transformations crucial in drug development and fine chemical synthesis.[2][12]

Synthesis of Isocyanates from Primary Amines

Isocyanates are vital intermediates for producing ureas and carbamates, which are common moieties in pharmaceuticals.[12] **Triphosgene** provides an efficient route for converting primary amines to isocyanates.[6]



[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for Isocyanate synthesis.

Detailed Experimental Protocol: Synthesis of Isocyanates[13][14]

- A solution of **triphosgene** (e.g., 1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) is prepared in a flame-dried flask under an inert atmosphere.

- A solution of the primary amine (1.0 equivalent) in DCM is added dropwise to the stirred **triphosgene** solution at room temperature or below.
- After a short stirring period (e.g., 30 minutes), the mixture is cooled (e.g., -35 °C to 0 °C).
- A base, such as triethylamine or pyridine (e.g., 3.0 equivalents), is added dropwise, ensuring the temperature remains low.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours) until completion, which can be monitored by TLC or IR spectroscopy (disappearance of amine, appearance of isocyanate peak $\sim 2260\text{ cm}^{-1}$).
- The solvent is removed under reduced pressure, and the crude isocyanate can be purified by distillation or sublimation.

Synthesis of Chloroformates from Alcohols

Chloroformates are essential building blocks for carbonates and carbamates.[\[12\]](#)[\[15\]](#)

Detailed Experimental Protocol: Synthesis of n-Butyl Chloroformate[\[16\]](#)[\[17\]](#)

- In a round-bottom flask equipped with a magnetic stirrer, a mixture of **triphosgene** (0.52 equivalents), an acid scavenger like sodium carbonate (1.0 equivalent), and a catalytic amount of dimethylformamide (DMF) in toluene is prepared.
- The mixture is cooled to 0 °C and stirred for 30 minutes.
- A solution of the alcohol (e.g., n-butanol, 1.0 equivalent) in toluene is added slowly over 30 minutes, maintaining the temperature at 0 °C.
- The reaction is stirred at 0 °C for approximately 8 hours.
- Reaction progress is monitored by Gas-Liquid Chromatography (GLC). The product is typically used in the next step or isolated after an aqueous workup and distillation.

Synthesis of N-Carboxyanhydrides (NCAs) from α -Amino Acids

NCAs are critical monomers for the synthesis of polypeptides used in drug delivery and biomaterials.[3][18]

Detailed Experimental Protocol: Synthesis of NCAs[3][19]

- The desired α -amino acid is suspended in an anhydrous solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere.
- A solution of **triphosgene** (approximately 0.34-0.40 equivalents) in THF is added dropwise to the suspension at a controlled temperature (e.g., 40-50 °C).
- The reaction mixture is stirred at this temperature until the solution becomes clear (typically 2-6 hours), indicating the consumption of the solid amino acid.
- The solvent is removed under reduced pressure.
- The crude NCA is then purified by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to remove any polymeric byproducts and unreacted starting material.

Safety and Handling

Despite being a solid, **triphosgene** is highly toxic and corrosive and must be handled with extreme caution.[10][20][21]

- Toxicity: It is fatal if inhaled, and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage.[10][20][21]
- Reactivity: **Triphosgene** reacts with water, moisture, and nucleophiles to release highly toxic phosgene gas.[6]
- Handling: All manipulations must be performed in a well-ventilated and properly functioning chemical fume hood.[16] Avoid creating dust.
- Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including a lab coat, chemical safety goggles, and compatible chemical-resistant gloves (a double layer of nitrile or vinyl/nitrile is recommended).[16][20] For weighing solid **triphosgene**, a respirator may be necessary depending on the containment setup.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from moisture and incompatible materials like bases and alcohols.[12][21]
- Spills and Disposal: Spills should be handled by trained personnel with appropriate PPE. Decontaminate spills with an absorbent material and a basic solution (e.g., sodium bicarbonate) to neutralize and decompose the compound. All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.[12][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
2. spectrabase.com [spectrabase.com]
3. benchchem.com [benchchem.com]
4. Triphosgene | 32315-10-9 [chemicalbook.com]
5. Photo-On-Demand Synthesis of α -Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]
6. Organic Syntheses Procedure [orgsyn.org]
7. chemistry.mdma.ch [chemistry.mdma.ch]
8. biosynth.com [biosynth.com]
9. pubs.acs.org [pubs.acs.org]
10. sdfine.com [sdfine.com]
11. pubs.acs.org [pubs.acs.org]
12. chemicalbook.com [chemicalbook.com]
13. rsc.org [rsc.org]
14. researchgate.net [researchgate.net]

- 15. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 18. pmcisochem.fr [pmcisochem.fr]
- 19. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Triphosgene: A Technical Guide to a Versatile Phosgene Substitute]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027547#what-is-triphosgene-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

